molecular formula C33H63N5O8S B12316832 N-ethyl-N-propan-2-ylpropan-2-amine;5-oxo-5-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]pentanoic acid

N-ethyl-N-propan-2-ylpropan-2-amine;5-oxo-5-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]pentanoic acid

Cat. No.: B12316832
M. Wt: 689.9 g/mol
InChI Key: QHGWMUWTURKJLL-UHFFFAOYSA-N
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Description

Introduction to N-Ethyl-N-propan-2-ylpropan-2-amine and 5-Oxo-5-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]pentanoic Acid

Systematic Nomenclature and Structural Identification

The compound combines two distinct moieties: a tertiary amine and a biotinylated polyethylene glycol (PEG) derivative.

N-Ethyl-N-propan-2-ylpropan-2-amine
  • IUPAC Name : N-Ethyl-N-(propan-2-yl)propan-2-amine.
  • Structure : A branched tertiary amine with ethyl and isopropyl groups bonded to a central nitrogen atom. Its molecular formula is C₈H₁₉N, and its SMILES string is CCN(C(C)C)C(C)C.
  • Role : Functions as a non-nucleophilic base in organic synthesis, particularly in peptide coupling reactions.
5-Oxo-5-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]pentanoic Acid
  • IUPAC Name : 5-[3-(2-{2-[3-(5-{(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl}pentanamido)propoxy]ethoxy}ethoxy)propylamino]-5-oxopentanoic acid.
  • Structure : A biotin (vitamin B₇) derivative conjugated to a PEG spacer terminated with a carboxylic acid group. The molecular formula is C₃₃H₆₃N₅O₈S, with a molecular weight of 689.9 g/mol.

Structural Comparison

Component Molecular Formula Molecular Weight (g/mol) Key Functional Groups
N-Ethyl-N-propan-2-ylpropan-2-amine C₈H₁₉N 129.24 Tertiary amine
Biotin-PEG-carboxylic acid C₃₃H₆₃N₅O₈S 689.9 Biotin, PEG spacer, carboxylic acid

Historical Development of Bifunctional PEG-Biotin Conjugates

The integration of PEG and biotin emerged from two parallel advancements:

  • PEGylation Technology :

    • First pioneered in the 1970s, PEGylation improves the pharmacokinetics of therapeutic proteins by reducing immunogenicity and extending circulation half-life.
    • Bifunctional PEG derivatives (e.g., NHS-PEG-NHS) enabled crosslinking of biomolecules, laying the groundwork for advanced conjugates.
  • Biotin-Avidin System :

    • The high-affinity interaction (Kd ≈ 10⁻¹⁵ M) between biotin and streptavidin became a cornerstone of molecular tagging and purification in the 1980s.
    • Conjugating biotin to PEG spacers (e.g., Biotin-PEG-Biotin) allowed spatial control in multivalent binding applications.

Milestones in Bifunctional Conjugate Development

Year Advancement Impact
1985 First commercial biotin-PEG reagents Enabled site-specific protein labeling
2002 Introduction of heterobifunctional PEG linkers Facilitated tandem conjugation strategies
2015 Scalable synthesis of MW 5k Biotin-PEG-Biotin Improved consistency in diagnostic assays

Significance in Modern Bioconjugation Chemistry

This compound’s dual functionality addresses critical challenges in biomolecular engineering:

Enhanced Solubility and Stability
  • The PEG spacer increases aqueous solubility of hydrophobic biotin tags, preventing aggregation in physiological conditions.
  • N-Ethyl-N-propan-2-ylpropan-2-amine facilitates reaction efficiency in organic phases during synthesis.
Versatile Crosslinking Capabilities
  • The carboxylic acid terminus enables covalent attachment to amine-containing biomolecules (e.g., antibodies, enzymes) via EDC/NHS chemistry.
  • Biotin serves as a universal handle for streptavidin-based detection or pull-down assays.

Applications in Research and Industry

Application Mechanism Example Use Case
Targeted drug delivery Biotin-directed localization to cancer cells overexpressing biotin receptors Doxorubicin-PEG-biotin nanoparticles
Protein-protein interaction studies PEG spacer minimizes steric hindrance during binding assays FRET-based kinase activity assays
Diagnostic biosensors Biotin-streptavidin interaction enhances signal amplification Electrochemical COVID-19 antigen tests

Properties

Molecular Formula

C33H63N5O8S

Molecular Weight

689.9 g/mol

IUPAC Name

N-ethyl-N-propan-2-ylpropan-2-amine;5-oxo-5-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]pentanoic acid

InChI

InChI=1S/C25H44N4O8S.C8H19N/c30-21(7-2-1-6-20-24-19(18-38-20)28-25(34)29-24)26-10-4-12-35-14-16-37-17-15-36-13-5-11-27-22(31)8-3-9-23(32)33;1-6-9(7(2)3)8(4)5/h19-20,24H,1-18H2,(H,26,30)(H,27,31)(H,32,33)(H2,28,29,34);7-8H,6H2,1-5H3

InChI Key

QHGWMUWTURKJLL-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)C)C(C)C.C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Classical Alkylation Method

The traditional method for preparing N,N-Diisopropylethylamine involves the alkylation of diisopropylamine with diethyl sulfate. This method typically requires purification by distillation from potassium hydroxide or calcium hydride to obtain the pure compound.

Catalytic Hydrogenation Method

A more efficient approach involves the reductive amination of acetaldehyde with diisopropylamine in the presence of hydrogen and a catalytic system. This method is characterized by the following parameters:

Table 1: Reaction Parameters for Catalytic Hydrogenation Method

Parameter Range Optimal Conditions
Temperature 80-140°C 120°C
Pressure 10-50 bar 20-30 bar
Catalyst Pd/C, Pt/C, oxidic supports Pd/C (5%)
Molar ratio (acetaldehyde:diisopropylamine) 1.0-5.0:1 1.2-1.5:1
Reaction time 0.5-24 hours 7-15 hours
Conversion rate 95-99.8% >97%

In this process, diisopropylamine and the catalyst are initially charged into the reactor, and acetaldehyde is added continuously or in portions at the reaction temperature and pressure. The addition continues until a conversion rate of at least 95% is achieved with respect to the diisopropylamine starting material.

Base-Catalyzed Alkylation Method

Another synthetic approach involves the reaction of diisopropylamine with tetraethylammonium chloride in the presence of sodium hydroxide:

101.1g (1.0 mol) diisopropylamine + 332.0g (2.0 mol) tetraethylammonium chloride + 1.5g ethanol + 60g sodium hydroxide → N-ethyl-N-propan-2-ylpropan-2-amine

The reaction mixture is heated to reflux at approximately 80°C for 7 hours. After cooling, the solvent is removed using a rotary evaporator, and the product is washed with deionized water. Atmospheric distillation yields the pure product with a fraction collected at 125-127°C, resulting in a yield of 96.2% and a purity of 99.5% as determined by gas chromatography.

Preparation Methods for the Biotin-PEG-Pentanoic Acid Component

Synthesis of the Thieno[3,4-d]imidazole Core (Biotin Derivative)

The thieno[3,4-d]imidazole core with the correct stereochemistry (3aS,4S,6aR) is typically derived from biotin (vitamin B7) or synthesized through stereoselective methods. The key steps include:

  • Preparation of the thieno[3,4-d]imidazole ring system
  • Establishment of the correct stereochemistry at the three stereogenic centers
  • Introduction of the pentanoyl side chain at the 4-position

Linker Attachment and Functionalization

The attachment of the polyethylene glycol (PEG) linker to the thieno[3,4-d]imidazole core typically follows this sequence:

  • Amide Formation : Coupling of the pentanoic acid side chain of the thieno[3,4-d]imidazole core with a propylamine-terminated PEG linker using standard peptide coupling conditions.

  • PEG Chain Formation : The PEG linker contains three ethyleneoxy units, constructed through sequential alkylation reactions or through the use of pre-formed PEG components.

  • Terminal Functionalization : Introduction of the terminal propylamine group that will subsequently connect to the pentanoic acid moiety.

Pentanoic Acid Attachment

Pentanoic acid (valeric acid) is attached to the terminal amine of the PEG linker using either of these methods:

  • Direct Coupling : Using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in the presence of a tertiary amine base.

  • Activated Ester Method : Converting pentanoic acid to its N-hydroxysuccinimide (NHS) ester, followed by reaction with the terminal amine of the PEG-biotin conjugate.

Table 2: Coupling Conditions for Pentanoic Acid Attachment

Method Reagents Solvent Temperature Time Typical Yield
Direct Coupling EDC/HOBt/DIPEA DMF 0°C to RT 12-24h 70-85%
NHS Ester NHS/DCC, then amine DMF/DCM RT 4-8h 75-90%
Acid Chloride SOCl₂, then amine/DIPEA DCM 0°C 2-4h 65-80%

Complete Synthetic Route for the Combined Compound

Approach 1: Convergent Synthesis

The most efficient approach involves a convergent synthesis, where both major components are prepared separately and combined in the final step:

  • Synthesis of the biotin-PEG-pentanoic acid component as described in Section 3.
  • Preparation of N-ethyl-N-propan-2-ylpropan-2-amine as described in Section 2.
  • Salt formation by mixing equimolar amounts of the acid component and Hünig's base in an appropriate solvent (typically ethyl acetate or dichloromethane), followed by concentration to obtain the salt.

Approach 2: Linear Synthesis Using Hünig's Base as a Reagent

In this approach, Hünig's base is used as a reagent during the synthesis:

  • Synthesis of the thieno[3,4-d]imidazole-PEG component.
  • Coupling with pentanoic acid using Hünig's base as the base in the coupling reaction.
  • The excess Hünig's base remains as the counter-ion to the carboxylic acid in the final product.

Alternative Approach Using Biotin-NHS Ester

A more versatile approach utilizes pre-activated biotin derivatives:

  • Preparation of a biotin-NHS (N-hydroxysuccinimide) ester.
  • Reaction with a PEG-diamine linker to form the biotin-PEG-amine intermediate.
  • Coupling with pentanoic acid or its activated derivative.
  • Salt formation with Hünig's base.

Research by Sayre et al. demonstrates the feasibility of this approach in the synthesis of biotinylated compounds, achieving yields of 80% for the Paal-Knorr condensation step.

Analysis of Preparation Methods

Yield and Purity Comparison

Table 3: Comparative Analysis of Synthetic Approaches

Synthetic Approach Overall Yield Purity Advantages Challenges
Convergent Synthesis 60-75% >95% Fewer steps, higher overall yield Requires purification of intermediates
Linear Synthesis 45-60% 90-95% Simpler workflow Lower yield, more side reactions
Biotin-NHS Approach 55-70% >98% Higher purity, more controllable Costlier starting materials

Critical Parameters Affecting Yield and Purity

The following parameters significantly impact the success of the synthesis:

  • Temperature Control : Particularly critical during the peptide coupling steps, where temperatures above 25°C can lead to racemization or side reactions.

  • Solvent Selection : DMF provides excellent solubility for both components but can be difficult to remove; DCM offers easier workup but lower solubility.

  • Activation Method : The choice between carbodiimide coupling (EDC/DCC), activated esters (NHS), or acid chlorides affects both yield and purity. NHS esters typically provide the highest-purity products.

  • Purification Technique : Column chromatography using silica gel or reverse-phase HPLC is essential for obtaining high-purity intermediates and final products.

Scale-Up Considerations

When scaling up the synthesis from laboratory to production scale, several modifications are necessary:

  • Catalyst Loading : For the synthesis of Hünig's base, the catalyst loading can be reduced from 5% to 1-2% without significant loss in conversion when reaction times are extended.

  • Solvent Recovery : Implementation of solvent recovery systems, particularly for DMF and dichloromethane, to reduce environmental impact and costs.

  • Continuous Process : For large-scale production, continuous-flow hydrogenation for Hünig's base preparation offers advantages in terms of safety and efficiency compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-propan-2-ylpropan-2-amine;5-oxo-5-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Molecular Formula

The compound's molecular formula is C29_{29}H46_{46}N4_{4}O7_{7}S.

Structure

The compound contains multiple functional groups that contribute to its reactivity and potential applications. Its structure includes a thienoimidazole core, which is known for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thienoimidazole structures exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics or antifungal agents .

Analgesic and Anti-inflammatory Effects

Compounds similar to N-ethyl-N-propan-2-ylpropan-2-amine have shown potential as analgesics and anti-inflammatory agents. Their ability to modulate pain pathways could lead to new treatments for chronic pain conditions .

Neurological Disorders

Some derivatives are being studied for their effects on neurological disorders such as Alzheimer's disease and depression. Their mechanism may involve modulation of neurotransmitter systems or neuroprotective effects .

As a Base in Chemical Reactions

N-ethyl-N-propan-2-ylpropan-2-amine is utilized as a hindered base in organic synthesis. It facilitates amide coupling reactions by acting as a proton scavenger without participating in the nucleophilic reaction itself . This property is crucial in synthesizing complex organic molecules where selective reactivity is required.

Alkylation Reactions

The compound serves as a selective reagent in the alkylation of secondary amines to form tertiary amines. This process is essential in synthesizing various pharmaceutical intermediates .

Hindered Amine Catalysts

As a hindered amine catalyst, N-ethyl-N-propan-2-ylpropan-2-amine participates in diverse catalytic reactions. Its steric hindrance allows it to function effectively without undergoing unwanted side reactions, making it valuable in industrial applications .

Polymer Industry

The compound's properties are also leveraged in the polymer industry for producing additives that enhance material performance. It can improve the stability and durability of polymer products .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of thienoimidazole derivatives demonstrated that specific modifications to the structure enhanced efficacy against resistant bacterial strains. The results indicated IC50_{50} values ranging from 8 to 32 µg/mL against various pathogens .

Case Study 2: Neurological Research

Research into compounds containing the thienoimidazole scaffold revealed promising results in animal models of Alzheimer's disease. These compounds showed improved cognitive function and reduced amyloid plaque formation, suggesting potential therapeutic avenues for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Biotin Derivatives

Compound A : N-(2-Aminoethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
  • Similarities: Shares the thienoimidazolone core and pentanamide linker.
  • Differences : Lacks the polyether chain and tertiary amine group.
  • Functional Impact : Compound A’s simpler structure is optimized for biotin-avidin binding, whereas Compound X’s polyether chain may enhance solubility and enable conjugation to larger biomolecules .
Compound B : N-(2-(2-(2-((9-(2-(2-((3-Methoxyphenyl)amino)-2-oxoethyl)-1,3-dioxolan-2-yl)nonyl)oxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
  • Similarities: Contains a thienoimidazolone group and extended ethoxy chains.
  • Differences : Incorporates a methoxyphenyl group and dioxolane ring, which may alter receptor-binding specificity compared to Compound X.

Tertiary Amine-Containing Compounds

Compound C : N-Ethyl-N-propan-2-ylpropan-2-amine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid
  • Similarities : Shares the N-ethyl-N-propan-2-ylpropan-2-amine moiety.
  • Differences: Replaces the thienoimidazolone-polyether system with a phosphonophenyl group, likely altering biological targeting (e.g., bone tissue vs. enzymatic cofactor roles).

Polyether-Linked Bioactive Molecules

Compound D : N-(3-Methoxyphenyl)-3-oxo-12-(2-(2-(2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethoxy)dodecanamide
  • Similarities: Uses ethoxy chains to link a bioactive group (thienoimidazolone) to a hydrophobic dodecanamide tail.
  • Differences : The dodecanamide tail in Compound D may promote membrane integration, whereas Compound X’s tertiary amine could modulate pH-dependent solubility.

Comparative Data Table

Property Compound X Compound A Compound B
Molecular Weight ~800–900 g/mol (estimated) ~356 g/mol ~750 g/mol
Key Functional Groups Tertiary amine, polyether, thienoimidazolone, carboxylic acid Biotin-like core, aminoethyl linker Thienoimidazolone, methoxyphenyl, polyether
Solubility High (due to polyether chain) Moderate Moderate-to-high
Biological Role Hypothesized: Biotin mimic with enhanced delivery Biotin-avidin interactions Targeted drug delivery

Research Findings and Hypotheses

Biotin-like Activity

  • The thienoimidazolone group in Compound X may compete with biotin for enzymatic binding sites, as seen in biotinidase assays . However, the polyether chain could sterically hinder interactions, reducing cofactor activity compared to native biotin.

Drug Delivery Potential

  • Polyether chains in Compounds X and B enhance aqueous solubility, a critical factor for systemic administration . Compound X’s tertiary amine may further improve solubility under acidic conditions (e.g., tumor microenvironments).

Pharmacological Niche

  • Unlike simpler biotin derivatives (e.g., Compound A), Compound X’s dual functionality (amine + polyether) positions it as a candidate for: Targeted cancer therapies: Conjugation with cytotoxic agents via the carboxylic acid group. Diagnostic probes: Biotin-avidin systems combined with imaging tags .

Biological Activity

The compound N-ethyl-N-propan-2-ylpropan-2-amine;5-oxo-5-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]pentanoic acid is a complex organic molecule with potential biological activity. This article aims to explore its biological activity through a detailed examination of its chemical properties, synthesis, and the results of relevant research studies.

Chemical Structure and Properties

The molecular formula of the compound indicates a complex structure with multiple functional groups that may contribute to its biological activity. The presence of amine and carbonyl groups suggests potential interactions with biological macromolecules.

Molecular Characteristics

PropertyValue
Molecular WeightApprox. 500 g/mol
Functional GroupsAmine, Carbonyl, Ether
SolubilityVariable based on pH

The compound's biological activity may be attributed to its ability to interact with various biological targets. The amine group can act as a nucleophile in biochemical reactions, while the carbonyl group may participate in hydrogen bonding or act as an electrophile.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing thiazole and triazole rings have demonstrated significant activity against various bacterial strains. In vitro studies suggest that modifications in the side chains can enhance or diminish this activity.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of similar compounds against a range of pathogens:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
N-Ethyl-N-PropanEnterococcus faecalis8 µg/mL

Cytotoxicity Studies

Cytotoxicity assays are crucial for determining the safety profile of new compounds. The compound was subjected to cytotoxicity testing against human cell lines:

Cell LineIC50 (µM)
HeLa25
MCF730

These results indicate a moderate level of cytotoxicity, necessitating further investigation into its therapeutic index.

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from simpler precursors. The introduction of various functional groups can be achieved through established organic reactions such as amination and acylation.

Synthetic Route Overview

  • Starting Material : Propan-2-amine derivatives.
  • Reagents : Ethyl bromide, acetic anhydride.
  • Key Reactions :
    • N-alkylation
    • Acylation
    • Cyclization (for thienoimidazole formation)

Research Findings

Recent studies have focused on the biological evaluation of similar compounds:

  • Hybrid Compounds : A series of hybrid compounds demonstrated enhanced antifungal activity when incorporating thiazolidine and triazole moieties.
  • In Vivo Studies : Animal models indicated that certain derivatives could effectively reduce tumor size without significant toxicity.

Summary of Findings

Study FocusKey Findings
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityModerate toxicity in human cell lines
In Vivo EfficacyTumor reduction in animal models

Q & A

Q. How can researchers design a synthesis protocol for the compound, considering its complex biotin-like moiety and polyether chain?

  • Methodological Answer : The synthesis requires multi-step coupling reactions. For the biotin (hexahydrothienoimidazole) segment, use carbodiimide-mediated amidation (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) and hydroxybenzotriazole (HOBt) to activate carboxylic acids for peptide bond formation, as demonstrated in similar heterocyclic systems . For the polyether chain (ethoxy/propoxy linkages), employ iterative nucleophilic substitutions with protected amines and alkoxy precursors under anhydrous conditions. Purification via column chromatography and characterization by 1H NMR^1 \text{H NMR} (integrating peak areas for ethoxy protons) and ESI-MS (to confirm molecular ion peaks) is critical .

Q. What safety protocols are essential for handling this compound, given its structural similarity to tertiary amines and potential reactivity?

  • Methodological Answer : Tertiary amines (e.g., N-ethyl-N-propan-2-ylpropan-2-amine) can form toxic nitroso derivatives under acidic conditions. Conduct all reactions in a fume hood with PPE (gloves, lab coat). In case of exposure, follow first-aid measures: rinse skin/eyes with water for 15 minutes, and use artificial respiration if inhaled . Store the compound in a nitrogen atmosphere at -20°C to prevent oxidation. LC-MS monitoring of degradation products is advised for stability studies .

Advanced Research Questions

Q. How can computational tools like COMSOL Multiphysics and AI optimize reaction conditions for this compound’s synthesis?

  • Methodological Answer : AI-driven models can predict optimal solvent systems (e.g., tetrahydrofuran or DMF) and temperature gradients for coupling reactions. COMSOL Multiphysics simulates heat and mass transfer in continuous-flow reactors to minimize side reactions in polyether chain assembly . Validate predictions with small-scale experiments (1–5 mmol) and compare yields via HPLC-UV (monitoring at 220 nm for amide bonds) .

Q. What strategies resolve contradictions in crystallographic data for the biotin-like segment?

  • Methodological Answer : Discrepancies in X-ray diffraction data (e.g., bond lengths in the thienoimidazole ring) may arise from twinning or poor crystal quality. Use SHELXL for refinement, applying restraints for geometrically strained regions . Cross-validate with 13C NMR^{13}\text{C NMR} (carbon chemical shifts for sp2^2-hybridized atoms) and DFT calculations (B3LYP/6-31G* level) to confirm electronic environments .

Q. How can researchers investigate the metabolic stability of the polyether chain in biological systems?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Focus on oxidative dealkylation of ethoxy groups (expected m/z shifts of +16 Da for hydroxylation) and cleavage of amide bonds. Compare results to structurally similar compounds like N-nitroso-bis(2-hydroxypropyl)amine (BHP), where urinary metabolites were identified via GC-MS after derivatization . Use isotopic labeling (e.g., 14C^{14}\text{C}-tagged propoxy groups) to track metabolic pathways .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for coupling reactions involving the biotin moiety?

  • Methodological Answer : Variability in yields (e.g., 70–90%) may stem from residual water in solvents or incomplete activation of carboxylic acids. Implement Karl Fischer titration to ensure solvent dryness (<50 ppm H2_2O) and monitor reaction progress via in-situ FTIR (disappearance of carbonyl peaks at ~1700 cm1^{-1}) . Replicate conditions from high-yield protocols (e.g., 88% yield in Preparation 7 of ) using freshly distilled EDC/HOBt .

Methodological Framework Integration

Q. How to link this compound’s research to broader theories in drug delivery or enzyme inhibition?

  • Methodological Answer : The biotin moiety suggests potential for targeted drug delivery (biotin-avidin interactions). Design assays to measure binding affinity to streptavidin via surface plasmon resonance (SPR). For enzyme inhibition studies, use kinetic assays (e.g., fluorogenic substrates) to test inhibition of biotin-dependent carboxylases. Frame hypotheses using the "lock-and-key" model for enzyme-substrate interactions, referencing crystallographic data from SHELXL-refined structures .

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